Undecanenitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4026. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

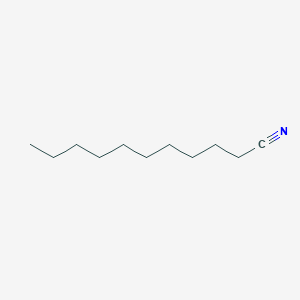

Structure

2D Structure

3D Structure

特性

IUPAC Name |

undecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-3-4-5-6-7-8-9-10-11-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKKNEOUHLFYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062289 | |

| Record name | Undecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Undecanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2244-07-7 | |

| Record name | Undecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2244-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNDECANENITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecanonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQC7C2WO2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Undecanenitrile (CAS 2244-07-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanenitrile, with the CAS number 2244-07-7, is a long-chain aliphatic nitrile that serves as a versatile intermediate in various chemical syntheses. This document provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, and its applications, with a particular focus on its relevance to the fields of fragrance, agrochemical, and pharmaceutical development. Furthermore, this guide delves into the toxicological profile of this compound, elucidating the metabolic pathways that govern its biological activity. All quantitative data are presented in standardized tables for clarity and ease of comparison. Experimental workflows and metabolic pathways are visualized through detailed diagrams to facilitate a comprehensive understanding of the core concepts.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic nitrile odor. It is a member of the nitrile family, characterized by the presence of a cyano (-C≡N) functional group. Its long alkyl chain imparts significant non-polar character, influencing its solubility and other physical properties.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₁₁H₂₁N |

| Molecular Weight | 167.29 g/mol |

| CAS Number | 2244-07-7 |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.82 g/cm³ at 20°C |

| Boiling Point | 129 °C at 11 mmHg |

| Melting Point | -5.8 °C |

| Flash Point | 100.6 °C |

| Refractive Index | 1.433 at 20°C |

| Vapor Pressure | 0.0187 mmHg at 25°C |

| Solubility | Soluble in organic solvents (e.g., hexane, dichloromethane); limited solubility in water (<1 g/100 mL)[3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (GC-MS) | Top 5 Peaks (m/z): 41, 97, 43, 96, 57 |

| Infrared (IR) Spectroscopy | Characteristic nitrile (-C≡N) stretch typically observed around 2240-2260 cm⁻¹ |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectra would show signals corresponding to the long aliphatic chain and the nitrile carbon. |

Synthesis of this compound

This compound can be synthesized through various methods, with the nucleophilic substitution of an undecyl halide by a cyanide salt being a common and well-established route. The following is a representative experimental protocol for this synthesis.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize this compound from 1-bromodecane.

Materials:

-

1-Bromodecane

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide in dimethyl sulfoxide.

-

Addition of Alkyl Halide: Slowly add 1-bromodecane to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to a temperature of 80-100°C and maintain it under reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash them with brine to remove any remaining DMSO and inorganic salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis with applications in several industries.

-

Fragrance Industry: Due to its fruity odor, this compound is utilized in the formulation of fragrances and flavorings.[1]

-

Chemical Synthesis: The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, making this compound a versatile precursor for a wide range of more complex molecules. It is particularly useful in the production of fatty acid derivatives and heterocyclic compounds.[2]

-

Pharmaceutical and Agrochemical Research: While specific examples for this compound are not prominently documented in publicly available literature, the nitrile moiety is a key functional group in many pharmaceuticals and agrochemicals. The incorporation of a nitrile group can enhance the biological activity of a molecule. Therefore, this compound serves as a potential building block in the synthesis of new therapeutic agents and crop protection chemicals.

Toxicology and Biological Activity

The primary mechanism of toxicity for aliphatic nitriles, including this compound, is the metabolic release of cyanide. This process is mediated by the cytochrome P450 enzyme system in the liver.

Metabolic Pathway

The biotransformation of this compound involves the oxidation of the carbon atom alpha to the nitrile group. This hydroxylation results in the formation of an unstable cyanohydrin intermediate, which then decomposes to release a cyanide ion and an aldehyde. The liberated cyanide ion is a potent inhibitor of cellular respiration.

Toxicological Data

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.

Table 3: GHS Hazard and Precautionary Statements

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H312: Harmful in contact with skin | P270: Do not eat, drink or smoke when using this product. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| H332: Harmful if inhaled | P302+P352: IF ON SKIN: Wash with plenty of water. |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound (CAS 2244-07-7) is a significant chemical intermediate with established use in the fragrance industry and potential for broader applications in pharmaceutical and agrochemical research. Its synthesis is achievable through standard organic chemistry techniques. A thorough understanding of its toxicological profile, which is primarily driven by its metabolism to cyanide, is crucial for its safe handling and application. This technical guide provides a foundational resource for professionals working with or considering the use of this compound in their research and development endeavors. Further investigation into its specific roles as a precursor in the synthesis of bioactive molecules is warranted to fully realize its potential.

References

Undecanenitrile: A Comprehensive Safety and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Undecanenitrile, also known as 1-cyanodecane, is a colorless to pale yellow liquid with a characteristic nitrile odor.[1] It serves as a versatile intermediate in organic synthesis, finding applications in the production of fragrances, pharmaceuticals, and agrochemicals.[1] This document provides an in-depth overview of the safety data for this compound, compiled from various safety data sheets (SDS) and chemical databases, to ensure its safe handling and use in a laboratory and industrial setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and for predicting its behavior in various experimental and industrial processes. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁N | [1][2][3] |

| Molecular Weight | 167.29 g/mol | |

| CAS Number | 2244-07-7 | |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | -16.0 °C (257.15 K) | |

| Boiling Point | 239.3 °C (512.45 K) | |

| 252.0 - 254.0 °C @ 760 mmHg | ||

| 129 °C @ 11 mmHg | ||

| Density | 0.8210 g/cm³ | |

| 0.820 - 0.824 g/cm³ @ 20 °C | ||

| Flash Point | > 110 °C (> 230 °F) (Tag Closed Cup) | |

| 100.6 °C | ||

| Vapor Pressure | 0.019 mmHg @ 25 °C (estimated) | |

| 0.0187 mmHg @ 25 °C | ||

| Refractive Index | 1.431 - 1.435 @ 20 °C | |

| 1.433 | ||

| Solubility | Limited solubility in water (< 1 g/100 mL) | |

| Soluble in organic solvents like hexane and dichloromethane | ||

| Water: 7.695 mg/L @ 25 °C (estimated) | ||

| Soluble in alcohol |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its potential to cause skin and eye irritation.

GHS Hazard Statements

The following table outlines the GHS hazard statements associated with this compound.

| Hazard Code | Statement | Classification |

| H302 | Harmful if swallowed | Acute toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute toxicity, Dermal (Category 4) |

| H332 | Harmful if inhaled | Acute toxicity, Inhalation (Category 4) |

| H315 | Causes skin irritation | Skin irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye irritation (Category 2) |

| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |

Source:

GHS Pictograms and Signal Word

The hazard pictograms and signal word provide a quick visual reference to the types of hazards associated with this compound.

Caption: GHS Pictogram and Signal Word for this compound.

Exposure Controls and Personal Protection

To minimize the risk of exposure and ensure safe handling, appropriate engineering controls and personal protective equipment (PPE) must be used.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. Use only outdoors or in a well-ventilated area. Local exhaust ventilation is recommended to control airborne concentrations below exposure limits.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE for handling this compound.

Caption: Recommended PPE for handling this compound.

First-Aid Measures

In the event of exposure to this compound, immediate first-aid measures are crucial. The following table summarizes the recommended procedures.

| Exposure Route | First-Aid Measures | Source(s) |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell. | |

| Skin Contact | Take off contaminated clothing immediately. Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if skin irritation occurs. | |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if eye irritation persists. | |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell. |

Fire-Fighting Measures

This compound is a combustible liquid. Proper fire-fighting measures are necessary in case of a fire involving this substance.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray can also be used.

-

Specific Hazards: In a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be produced.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physicochemical properties presented in this guide are not typically provided in standard Safety Data Sheets. The data is generally derived from standardized testing methods, such as those established by the Organisation for Economic Co-operation and Development (OECD) or other national and international bodies. For specific experimental methodologies, it is recommended to consult specialized toxicological and chemical testing literature.

Toxicological Information

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.

The following diagram illustrates the primary routes of exposure and the resulting health effects.

Caption: Primary routes of exposure and health effects of this compound.

Stability and Reactivity

-

Chemical Stability: this compound is stable under recommended storage conditions.

-

Incompatible Materials: It is incompatible with strong oxidizing agents.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste should be sent to an approved waste disposal plant.

This guide provides a comprehensive overview of the safety information for this compound. It is essential for all personnel handling this chemical to be thoroughly familiar with this information and to adhere to all recommended safety procedures. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

Undecanenitrile: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Undecanenitrile (C₁₁H₂₁N), a long-chain aliphatic nitrile, is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its utility in these applications is intrinsically linked to its solubility characteristics in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the known solubility properties of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this process. Due to a lack of specific quantitative data in publicly available literature, this guide also provides qualitative solubility information and a robust methodology for researchers to generate precise data in their own laboratories.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature with a characteristic nitrile odor.[1] Its long, non-polar alkyl chain dominates its physical properties, rendering it largely hydrophobic.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁N | [1] |

| Molecular Weight | 167.29 g/mol | [1] |

| Boiling Point | 239.3 °C | [1] |

| Melting Point | -16.0 °C | |

| Density | 0.8210 g/cm³ | |

| Water Solubility | Estimated at < 1 g/100 mL; 7.695 mg/L at 25°C |

Solubility of this compound in Organic Solvents

The general principle of "like dissolves like" governs the solubility of this compound. Its predominantly non-polar structure leads to good solubility in non-polar and weakly polar organic solvents.

Qualitative Solubility

Published data indicates that this compound is:

-

Soluble in: alcohol, hexane, and dichloromethane.

-

Insoluble in: water.

The long hydrocarbon tail of this compound is the primary contributor to its solubility in non-polar solvents like hexane. The polar nitrile group (-C≡N) allows for some interaction with more polar solvents. As the alkyl chain length of nitriles increases, their solubility in water decreases.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of common organic solvents. The following table summarizes the available information and provides an expected trend based on the polarity of the solvents. Researchers are encouraged to use the experimental protocol in Section 4.0 to determine precise solubility values for their specific applications.

Table 2: Quantitative Solubility of this compound in Common Organic Solvents (Experimental Determination Recommended)

| Solvent | Polarity Index | Expected Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Hexane | 0.1 | High | Data not available |

| Toluene | 2.4 | High | Data not available |

| Chloroform | 4.1 | High | Data not available |

| Dichloromethane | 3.1 | High | Data not available |

| Ethyl Acetate | 4.4 | Moderate to High | Data not available |

| Acetone | 5.1 | Moderate | Data not available |

| Ethanol | 4.3 | Moderate | Data not available |

| Methanol | 5.1 | Low to Moderate | Data not available |

Experimental Protocol: Determination of this compound Solubility via the Static Equilibrium Method

This section provides a detailed methodology for the quantitative determination of this compound solubility in an organic solvent at a specific temperature. The static equilibrium method followed by gravimetric analysis is a reliable and widely used technique.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Evaporating dishes or pre-weighed vials

-

Drying oven or vacuum desiccator

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of a distinct undissolved this compound phase is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the water bath for at least 4 hours to permit the undissolved this compound to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved micro-droplets.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtered saturated solution in a drying oven at a temperature slightly above the boiling point of the solvent but well below the boiling point of this compound. Alternatively, use a vacuum desiccator at room temperature to evaporate the solvent.

-

Once the solvent has completely evaporated, cool the evaporating dish to room temperature in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the evaporating dish minus the initial tare mass of the empty dish.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of sample withdrawn (mL)) * 100

-

Diagram of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of n-Decyl Cyanide (Undecanenitrile)

Abstract

This technical guide provides a comprehensive overview of the core physical properties of n-decyl cyanide, also known as this compound. This document is intended for researchers, scientists, and professionals in drug development who require detailed physical data and experimental context for this compound. The guide includes a consolidated table of quantitative physical properties, detailed descriptions of general experimental protocols for their determination, and visualizations to illustrate experimental workflows and structure-property relationships.

Introduction

n-Decyl cyanide, systematically named this compound, is a long-chain aliphatic nitrile with the chemical formula C₁₁H₂₁N[1][2][3]. It is a colorless to pale yellow liquid at room temperature and is characterized by a nitrile odor[4][5]. The molecule consists of a ten-carbon alkyl chain (decyl group) attached to a cyanide (-C≡N) functional group. This structure imparts both nonpolar (hydrophobic) and polar characteristics, which significantly influence its physical properties and solubility behavior. Understanding these properties is crucial for its application in organic synthesis, as a fragrance ingredient, and for its potential use in the development of pharmaceuticals and agrochemicals.

Physical and Chemical Properties

The physical properties of n-decyl cyanide have been determined through various experimental and computational methods. The following table summarizes the key quantitative data available for this compound.

Summary of Physical Properties

| Property | Value | Unit | Source(s) |

| IUPAC Name | This compound | - | |

| Synonyms | n-Decyl cyanide, 1-Cyanodecane, Undecanoic acid nitrile | - | |

| CAS Number | 2244-07-7 | - | |

| Molecular Formula | C₁₁H₂₁N | - | |

| Molecular Weight | 167.29 | g/mol | |

| Physical Description | Colorless to pale yellow liquid | - | |

| Density | 0.818 - 0.824 | g/mL at 20°C | |

| Boiling Point | 252 - 254 | °C at 760 mmHg | |

| 129 | °C at 11 mmHg | ||

| Melting Point | -6 | °C | |

| Refractive Index | 1.431 - 1.435 | at 20°C | |

| Flash Point | > 110 | °C | |

| Vapor Pressure | 0.019 | mmHg at 25°C (est.) | |

| Solubility in Water | 7.695 | mg/L at 25°C (est.) | |

| Solubility in Organic Solvents | Soluble in alcohol, hexane, and dichloromethane | - | |

| LogP (Octanol/Water Partition Coeff.) | 4.252 | (est.) |

Experimental Protocols

The determination of the physical properties of n-decyl cyanide follows standard laboratory procedures for liquid organic compounds. While specific experimental details for this compound are not extensively published, the following represents generalized and widely accepted methodologies.

Determination of Density

The density of a liquid nitrile like n-decyl cyanide can be accurately measured using a digital density meter or a pycnometer. A Stabinger Viscosimeter is a modern instrument that can simultaneously measure both viscosity and density. The procedure involves:

-

Calibration: The instrument is calibrated using a standard of known density, typically dry air and deionized water, at a controlled temperature (e.g., 20°C).

-

Sample Introduction: A small, bubble-free sample of n-decyl cyanide is introduced into the measuring cell of the instrument.

-

Equilibration: The sample is allowed to thermally equilibrate to the set temperature.

-

Measurement: The instrument measures the oscillation frequency of a U-shaped tube filled with the sample. This frequency is directly related to the density of the liquid. The result is typically displayed in g/cm³ or g/mL.

Determination of Boiling Point

The boiling point at atmospheric pressure (760 mmHg) is a key indicator of a substance's volatility. It can be determined by:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a heating mantle, a round-bottom flask containing the n-decyl cyanide sample and boiling chips, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Heating: The sample is heated gently.

-

Observation: The temperature is recorded when the liquid boils and a stable ring of condensing vapor is established on the thermometer bulb. This stable temperature, observed throughout the distillation of the bulk material, is the boiling point. For boiling points at reduced pressure, the apparatus is connected to a vacuum pump, and the pressure is monitored with a manometer.

Determination of Melting Point

The melting point is determined by observing the temperature at which the solid-to-liquid phase transition occurs.

-

Sample Preparation: A sample of n-decyl cyanide is first frozen. A small amount of the frozen solid is then placed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a slow, controlled rate.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through the substance and is a characteristic property.

-

Instrumentation: An Abbe refractometer is commonly used for this measurement.

-

Calibration: The instrument is calibrated using a standard with a known refractive index, such as distilled water.

-

Measurement: A few drops of n-decyl cyanide are placed on the prism of the refractometer. The prism is closed, and the sample is allowed to reach thermal equilibrium (typically 20°C).

-

Reading: The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields aligns with the crosshairs. The refractive index is then read from the instrument's scale.

Visualizations

The following diagrams illustrate the experimental workflow for characterizing the physical properties of n-decyl cyanide and the relationship between its molecular structure and these properties.

Caption: Generalized experimental workflow for physical property characterization.

Caption: Relationship between molecular structure and physical properties.

References

The Discovery and History of Long-Chain Nitriles: A Technical Guide

Abstract

Long-chain nitriles, organic compounds characterized by a cyano group attached to a long alkyl chain, are a fascinating class of molecules with a rich history spanning from prebiotic chemistry to modern drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of long-chain nitriles. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Introduction: From Interstellar Clouds to Terrestrial Life

The story of long-chain nitriles begins not on Earth, but in the vast expanse of interstellar space. Nitriles are among the most abundant chemical families in the universe, detected in molecular clouds, protostars, meteorites, and comets.[1] Their presence in these extraterrestrial environments suggests a potential role in the prebiotic synthesis of life's building blocks, as they are precursors to nucleotides, lipids, and amino acids.[1] One of the leading hypotheses for the origin of life, the "RNA World" theory, posits that nitriles and other essential molecules could have been delivered to a young Earth via meteorites and comets.[1]

On Earth, long-chain nitriles are found in a variety of natural sources, including plants, bacteria, and fungi.[2][3] A prominent example is the class of compounds known as cyanolipids, which are found in the seed oils of a limited number of plant families, most notably the Sapindaceae. These molecules consist of a five-carbon nitrile skeleton esterified with long-chain fatty acids. The discovery of long-chain aliphatic nitriles as volatile compounds released by Pseudomonas and Micromonospora bacteria has opened new avenues for research into their ecological roles and potential antimicrobial properties.

The historical synthesis of nitriles dates back to the 18th and 19th centuries with the preparation of simpler compounds like hydrogen cyanide, benzonitrile, and propionitrile. Since then, a variety of synthetic methods have been developed to introduce the nitrile functionality and extend the carbon chain, enabling the laboratory synthesis of diverse long-chain nitriles.

In the realm of modern science, the nitrile group is a key pharmacophore in numerous approved drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable functional group in drug design. This guide will delve into the specifics of these discoveries, from the initial observations to the detailed experimental procedures that have enabled our current understanding of long-chain nitriles.

Natural Occurrence of Long-Chain Nitriles

Long-chain nitriles are not mere laboratory curiosities; they are synthesized by a range of organisms and play diverse biological roles.

Cyanolipids in Plants

Cyanolipids are a unique class of lipids found in the seed oils of certain plant families, including Sapindaceae, Hippocastaneaceae, and Boraginaceae. First reported in 1920 in the seed oil of Schleichera trijaga, their structures were not fully elucidated until much later. These compounds are characterized by a C5 nitrile-containing moiety esterified with long-chain fatty acids. Four main types of cyanolipids have been identified, differing in the structure of the nitrile-bearing backbone.

The fatty acid composition of cyanolipids is often rich in C18 and C20 monoenoic acids. The function of cyanolipids in plants is thought to be twofold: they may serve as a nitrogen source for developing seedlings and also act as a chemical defense mechanism.

Table 1: Fatty Acid Composition of Seed Oils from Selected Sapindaceae Species

| Plant Species | C16:0 (Palmitic) | C18:0 (Stearic) | C18:1 (Oleic) | C18:2 (Linoleic) | C20:0 (Arachidic) | C20:1 (Eicosenoic) | Reference |

| Sapindus mukorossi | 4.78% | 1.78% | 58.89% | 25.93% (11-trans) | 8.61% | - | |

| Paullinia elegans | - | - | 19.8% (cis-11) | - | - | 44.4% (cis-13) | |

| Sapindus saponaria | - | - | Present | - | Present | Present (cis-11) |

Bacterial and Fungal Nitriles

Recent research has revealed that long-chain aliphatic nitriles are also produced by bacteria. Species of Pseudomonas and Micromonospora have been shown to release a variety of unbranched and methyl-branched unsaturated nitriles. These compounds have demonstrated antimicrobial activity, suggesting a role in inter-species competition and defense. The biosynthesis of these nitriles in microorganisms is an active area of research.

Synthesis of Long-Chain Nitriles

The laboratory synthesis of long-chain nitriles is essential for studying their properties and potential applications. Several methods have been developed for this purpose.

Kolbe Nitrile Synthesis

A classic method for preparing nitriles is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of an alkyl halide with an alkali metal cyanide. This SN2 reaction is effective for primary and secondary alkyl halides.

Table 2: Yields of Long-Chain Nitrile Synthesis via Kolbe Reaction

| Alkyl Halide | Cyanide Source | Solvent | Temperature | Reaction Time | Yield | Reference |

| 1-Bromooctane | NaCN | DMSO | 150 °C | 2 h | 95% | Adapted from |

| 1-Bromododecane | KCN | Ethanol/Water | Reflux | 6 h | 90% | Adapted from |

| 1-Bromohexadecane | NaCN | DMSO | 160 °C | 1.5 h | 93% | Adapted from |

From Carboxylic Acids

Long-chain nitriles can also be synthesized from the corresponding carboxylic acids. This is often achieved by converting the carboxylic acid to a primary amide, which is then dehydrated to the nitrile. Another approach involves the direct reaction of fatty acids with ammonia at high temperatures in the presence of a catalyst.

Table 3: Yields of Long-Chain Nitrile Synthesis from Carboxylic Acids

| Carboxylic Acid | Method | Catalyst | Temperature | Yield | Reference |

| Lauric Acid | Vapor-phase ammonolysis | Silica gel | 425-450 °C | up to 98% | |

| Palmitic Acid | Vapor-phase ammonolysis | Silica gel | 425-450 °C | up to 98% | |

| Stearic Acid | Vapor-phase ammonolysis | Silica gel | 425-450 °C | up to 98% |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Extraction and Isolation of Cyanolipids from Sapindaceae Seeds

This protocol describes a general procedure for the extraction and isolation of cyanolipids.

-

Seed Preparation: Seeds are ground to a fine powder.

-

Oil Extraction: The powdered seeds are extracted with a nonpolar solvent such as hexane or petroleum ether in a Soxhlet apparatus for 12-24 hours. The solvent is then removed under reduced pressure to yield the crude seed oil.

-

Thin-Layer Chromatography (TLC): The crude oil is analyzed by TLC on silica gel plates using a solvent system such as ether:hexane (1:3) to separate triglycerides from cyanolipids. Spots can be visualized by charring with a chromic acid spray.

-

Column Chromatography (CC): The crude oil is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate to separate the different lipid classes. Fractions are collected and analyzed by TLC to identify those containing cyanolipids.

-

Purification: Fractions rich in cyanolipids are combined and the solvent is evaporated. The resulting purified cyanolipid fraction can be used for further analysis.

Synthesis of a Long-Chain Nitrile via Kolbe Synthesis (Example: Dodecanenitrile)

This protocol details the synthesis of dodecanenitrile from 1-bromodecane.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromodecane (1 equivalent) and sodium cyanide (1.2 equivalents).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Reaction: Heat the mixture to 150-160 °C and stir vigorously for 2-3 hours. Monitor the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation to yield pure dodecanenitrile.

Characterization of Long-Chain Nitriles

GC-MS is a powerful technique for analyzing the composition of cyanolipids and other long-chain nitriles.

-

Sample Preparation: The purified cyanolipid fraction is dissolved in a suitable solvent (e.g., hexane).

-

GC Conditions: An Agilent 7890A GC system (or equivalent) equipped with a DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) can be used. The oven temperature program can be set as follows: initial temperature of 150 °C, hold for 2 min, then ramp to 300 °C at 5 °C/min, and hold for 15 min. Helium is used as the carrier gas.

-

MS Conditions: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass range scanned is typically m/z 50-700.

-

Data Analysis: The resulting mass spectra are compared with libraries (e.g., NIST) and published data to identify the individual cyanolipid species based on their fragmentation patterns.

NMR spectroscopy is used to elucidate the detailed structure of long-chain nitriles.

-

Sample Preparation: The purified sample is dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule. Key signals for cyanolipids include those for the protons on the nitrile-bearing backbone and the various protons of the fatty acid chains.

-

¹³C NMR: The ¹³C NMR spectrum reveals the number and types of carbon atoms. The characteristic signal for the nitrile carbon appears around 115-120 ppm.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete structural assignment of the molecule.

Biological Activity and Signaling Pathways

While the specific signaling pathways of naturally occurring long-chain nitriles are still under investigation, the well-characterized mechanisms of nitrile-containing drugs provide valuable insights into how this functional group can interact with biological targets. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in π-π stacking interactions.

Case Study 1: Anastrozole and Aromatase Inhibition

Anastrozole is a nitrile-containing drug used to treat hormone-receptor-positive breast cancer. It functions as a potent and selective non-steroidal aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting aromatase, anastrozole reduces the levels of estrogen, thereby slowing the growth of estrogen-dependent cancer cells. The nitrile group in anastrozole is crucial for its binding to the active site of the aromatase enzyme.

Case Study 2: Tofacitinib and the JAK-STAT Pathway

Tofacitinib is another nitrile-containing drug used to treat autoimmune diseases like rheumatoid arthritis. It is a Janus kinase (JAK) inhibitor, targeting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors, which are key mediators of inflammation. Tofacitinib's nitrile group is involved in its binding to the ATP-binding pocket of JAK enzymes, preventing their activation and the subsequent downstream signaling cascade.

Workflow for Discovery and Characterization

The discovery of novel long-chain nitriles from natural sources typically follows a systematic workflow.

Conclusion and Future Perspectives

The study of long-chain nitriles is a multidisciplinary field that bridges astrophysics, organic chemistry, biochemistry, and pharmacology. From their putative role in the origins of life to their presence in diverse natural products and their application in modern medicine, these molecules continue to be of significant scientific interest.

Future research will likely focus on several key areas. The exploration of the biosynthesis of long-chain nitriles in bacteria and fungi could lead to the discovery of novel enzymes and metabolic pathways. Further investigation into the biological activities of naturally occurring long-chain nitriles may reveal new therapeutic leads. The development of more efficient and sustainable synthetic methods for long-chain nitriles will be crucial for their large-scale production and application. Finally, a deeper understanding of the interactions of the nitrile functional group with biological macromolecules will continue to inform the design of new and more effective drugs. This technical guide serves as a foundational resource for researchers poised to contribute to these exciting future discoveries.

References

Spectroscopic Profile of Undecanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for undecanenitrile (C₁₁H₂₁N), a long-chain aliphatic nitrile. The document details infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, presented in a clear and structured format to facilitate its use in research and development. Experimental protocols for obtaining these spectra are also outlined to ensure reproducibility.

Introduction

This compound, also known as n-decyl cyanide, is a versatile chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals, agrochemicals, and surfactants. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide summarizes the essential IR, NMR, and mass spectral data for this compound.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for this compound in a tabular format for easy reference and comparison.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the presence of a sharp and intense absorption band corresponding to the nitrile (C≡N) stretching vibration. Additional bands related to C-H stretching and bending vibrations of the alkyl chain are also prominent.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2247 | C≡N stretch | Strong, Sharp |

| 2925 | -CH₂- asymmetric stretch | Strong |

| 2855 | -CH₂- symmetric stretch | Strong |

| 1465 | -CH₂- scissoring | Medium |

Table 1: Key Infrared Absorption Bands of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

The ¹H NMR spectrum of this compound is relatively simple, showing signals corresponding to the terminal methyl group, the methylene groups of the long alkyl chain, and the methylene group adjacent to the nitrile functionality.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.32 | t | 2H | -CH₂-CN |

| 1.65 | p | 2H | -CH₂-CH₂-CN |

| 1.27 | m | 14H | -(CH₂)₇- |

| 0.88 | t | 3H | -CH₃ |

Table 2: ¹H NMR Spectroscopic Data for this compound.

The ¹³C NMR spectrum confirms the presence of eleven distinct carbon environments in the this compound molecule. The nitrile carbon is significantly deshielded and appears at a characteristic downfield shift.

| Chemical Shift (δ) ppm | Assignment |

| 119.9 | C≡N |

| 31.9 | -CH₂- |

| 29.5 | -CH₂- |

| 29.3 | -CH₂- |

| 29.1 | -CH₂- |

| 28.7 | -CH₂- |

| 26.3 | -CH₂- |

| 25.4 | -CH₂-CH₂-CN |

| 22.7 | -CH₂-CH₃ |

| 17.1 | -CH₂-CN |

| 14.1 | -CH₃ |

Table 3: ¹³C NMR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern is consistent with the structure of a long-chain aliphatic nitrile.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 167 | < 5 | [M]⁺ |

| 97 | 92.06 | [C₆H₁₁N]⁺ |

| 57 | 62.89 | [C₄H₉]⁺ |

| 43 | 89.59 | [C₃H₇]⁺ |

| 41 | 99.99 | [C₃H₅]⁺ |

Table 4: Key Mass Spectrometry Fragmentation Data for this compound.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Infrared (IR) Spectroscopy

A thin film of neat this compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is separated from the solvent and introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratios of the resulting ions are detected.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structural correlations in this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Key NMR spectral correlations for the structure of this compound.

References

Undecanenitrile: A Technical Overview of its Molecular Properties

For Immediate Release

This technical guide provides a concise overview of the fundamental molecular properties of undecanenitrile, a nitrile compound with applications in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals seeking precise data on this chemical entity.

Core Molecular Data

This compound is an organic compound with the systematic IUPAC name this compound. It is also known by other names including 1-cyanodecane and n-decyl cyanide. The key molecular identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁N | [1][2][3] |

| Molecular Weight | 167.29 g/mol | [1][4] |

| Exact Mass | 167.167399674 Da | |

| Elemental Analysis | C: 78.97%, H: 12.65%, N: 8.37% |

The molecular formula C₁₁H₂₁N indicates a composition of eleven carbon atoms, twenty-one hydrogen atoms, and one nitrogen atom. The molecular weight is approximately 167.29 g/mol . Different sources may report slightly varied molecular weights due to computational methods, with some values listed as 167.30 g/mol and 167.2911 g/mol . The precise monoisotopic mass is 167.1700 Da.

References

Unlocking the Research Potential of Undecanenitrile: A Technical Guide for Scientists and Drug Development Professionals

Introduction

Undecanenitrile (C₁₁H₂₁N), a long-chain aliphatic nitrile, presents a compelling yet underexplored scaffold for novel therapeutic agent development. While its primary industrial application lies as a chemical intermediate, its structural characteristics—a lipophilic alkyl chain and a reactive nitrile group—suggest significant potential in medicinal chemistry.[1] The nitrile moiety is a versatile pharmacophore found in numerous FDA-approved drugs, contributing to enhanced binding affinity, improved pharmacokinetic profiles, and reduced drug resistance. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the potential research applications of this compound, providing detailed experimental protocols, and visualizing key biological pathways to stimulate further investigation into this promising molecule.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical properties is fundamental for its application in research and development.

| Property | Value | Reference |

| CAS Number | 2244-07-7 | [2] |

| Molecular Formula | C₁₁H₂₁N | [2] |

| Molecular Weight | 167.29 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 252-254 °C | |

| LogP (o/w) | 4.252 (estimated) | |

| Solubility | Soluble in alcohol, insoluble in water |

Potential Research Applications

Based on the biological activities of structurally similar compounds, this compound holds promise in several therapeutic areas. The long alkyl chain imparts lipophilicity, potentially facilitating membrane permeability, while the nitrile group can engage in key interactions with biological targets.

Anti-inflammatory and Anti-Allergic Applications

Recent studies on undecane, the alkane analog of this compound, have demonstrated significant anti-inflammatory and anti-allergic effects. This suggests that this compound could exert similar, if not enhanced, activities due to the presence of the nitrile group, which can modulate the electronic and binding properties of the molecule.

Supporting Evidence from Undecane:

A study on mast cells and keratinocytes revealed that undecane can inhibit degranulation and the secretion of pro-inflammatory mediators like histamine and TNF-α. Furthermore, in keratinocytes, undecane was shown to reverse the increased levels of p38 phosphorylation and NF-κB transcriptional activity, leading to a downregulation of inflammatory cytokines and chemokines such as TARC, MDC, and IL-8. These findings strongly suggest that the undecyl scaffold is a promising starting point for the development of novel anti-inflammatory and anti-allergic agents.

Proposed Signaling Pathway for Anti-inflammatory Action:

The anti-inflammatory effects of the undecyl scaffold appear to be mediated, at least in part, through the cAMP and NF-κB signaling pathways.

References

Undecanenitrile: A Comprehensive Technical Guide to Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential handling and storage guidelines for Undecanenitrile (CAS No. 2244-07-7). Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of the compound for research and development applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic nitrile odor.[1] It is a long-chain aliphatic nitrile with the molecular formula C₁₁H₂₁N.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁N | [1][2] |

| Molecular Weight | 167.29 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | -16.0 °C (257.15 K) | |

| Boiling Point | 239.3 - 254.0 °C | |

| Density | 0.820 - 0.824 g/cm³ at 20 °C | |

| Flash Point | > 110 °C (> 230 °F) | |

| Solubility | Soluble in organic solvents (e.g., hexane, dichloromethane); Limited solubility in water (< 1 g/100 mL) | |

| Vapor Pressure | 0.019 mmHg at 25.00 °C |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and to handle it accordingly.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Safe Handling Protocols

Proper handling procedures are essential to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eye protection. |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. Use only in a well-ventilated area. |

General Handling Procedures

-

Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Use non-sparking tools. Take precautionary measures against static discharge.

Storage Guidelines

Proper storage is crucial for maintaining the quality of this compound and preventing hazardous situations.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Store apart from strong oxidizing agents.

-

Storage Temperature: For short-term storage (days to weeks), a dry, dark environment at 0 - 4 °C is recommended. For long-term storage (months to years), store at -20 °C.

-

Security: Store locked up.

Experimental Workflows & Logical Relationships

The following diagrams illustrate the logical workflows for handling and responding to incidents involving this compound.

Caption: Workflow for the safe handling and storage of this compound.

Caption: Emergency response procedures for this compound incidents.

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

-

Containment and Cleaning: Soak up the spill with an inert absorbent material such as sand, silica gel, acid binder, or universal binder. Collect the absorbed material and place it in a suitable, closed container for disposal.

First-Aid Measures

In case of exposure, immediate medical attention is required.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Ingestion: Clean mouth with water and get medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

This technical guide is intended to provide comprehensive handling and storage information for this compound. It is imperative that all users of this chemical are thoroughly trained in its proper handling and are aware of the associated hazards. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

Undecanenitrile: A Technical Guide for Researchers and Drug Development Professionals

An in-depth guide to the procurement, handling, and synthetic applications of undecanenitrile (CAS No. 2244-07-7), a key intermediate in chemical synthesis.

This compound, also known as decyl cyanide or 1-cyanodecane, is a versatile long-chain aliphatic nitrile. Its chemical structure, featuring a terminal cyano group on an eleven-carbon chain, makes it a valuable building block in organic synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's suppliers, purchasing options, and key applications, with a focus on its role as a synthetic intermediate.

Sourcing and Procurement of this compound

A variety of chemical suppliers offer this compound in various quantities and purities. For researchers, selecting the appropriate grade and supplier is crucial for the success of experimental work. Below is a summary of prominent suppliers and their offerings.

Table 1: this compound Supplier and Purchasing Options

| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Notes |

| TCI America | U0044 | >97.0% (GC) | 25g | $173.00 | Bulk quantities may be available upon request. |

| Sigma-Aldrich (AldrichCPR) | R750212 | Not specified | 1g | $32.70 | Sold as-is for early discovery research; buyer assumes responsibility for purity confirmation. |

| MedKoo Biosciences [1] | 145877 | >98% | Custom Synthesis (Min. 1g) | Varies | Not currently in stock; available via custom synthesis with a lead time of 2-4 months. |

| ChemicalBook | - | >97.0%(GC), 95.00% | 25g, 5mg | $173 (TCI), $497.73 (ACCC) | Lists various manufacturers and their pricing. |

| BOC Sciences | - | - | - | - | Offers custom synthesis and a wide range of services for drug discovery. |

| Abound Chem | AB010468 | 98% | 1g, 5g, 25g | $31.00, $96.00, $280.00 | For laboratory use only. |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Handling and Storage

Proper handling and storage of this compound are essential for safety and to maintain its chemical integrity.

Safety Precautions:

-

This compound is harmful if swallowed, in contact with skin, or if inhaled.

-

It can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.

-

Work should be conducted in a well-ventilated area or a fume hood.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

For short-term storage (days to weeks), a temperature of 0-4°C is recommended.

-

For long-term storage (months to years), store at -20°C.

Applications in Chemical Synthesis

This compound's primary value lies in its utility as a chemical intermediate. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, making it a key component in the synthesis of more complex molecules.

Key Applications Include:

-

Precursor for Fatty Acid Derivatives: The nitrile group can be hydrolyzed to a carboxylic acid, providing a route to undecanoic acid and its derivatives.

-

Synthesis of Heterocyclic Compounds: Nitriles are common starting materials for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

-

Pharmaceutical and Agrochemical Intermediates: Due to its long alkyl chain and reactive nitrile group, this compound serves as a building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

-

Surfactant Production: The long hydrophobic alkyl chain and the potential for a polar head group (derived from the nitrile) make it a suitable precursor for certain types of surfactants.

Representative Experimental Protocol: Synthesis of a Ketone via Grignard Reaction

Reaction Scheme:

R-MgX + C₁₀H₂₁-C≡N → [R(C₁₀H₂₁)-C=N-MgX] --(H₃O⁺)--> R-CO-C₁₀H₂₁

Materials:

-

This compound

-

Grignard reagent (e.g., Ethylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Aqueous acid (e.g., 1 M HCl)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with this compound dissolved in anhydrous diethyl ether.

-

Addition of Grignard Reagent: The Grignard reagent is added dropwise to the stirred solution of this compound at 0°C (ice bath). The reaction is typically exothermic.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of aqueous acid at 0°C. This hydrolyzes the intermediate imine to the corresponding ketone.

-

Work-up: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ketone product. The product can be further purified by column chromatography or distillation.

Workflow Diagram:

References

An In-depth Technical Guide on the Core Reactivity of the Nitrile Group in Undecanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanenitrile (CH₃(CH₂)₉CN), also known as n-decyl cyanide, is a long-chain aliphatic nitrile that serves as a versatile intermediate in organic synthesis. The reactivity of this compound is dominated by the chemistry of the nitrile (-C≡N) functional group. This technical guide provides a detailed overview of the fundamental reactions of this compound, focusing on hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones. This document includes detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for laboratory professionals.

Physicochemical and Spectroscopic Data of this compound

This compound is a colorless to pale yellow liquid at room temperature.[1] Its long alkyl chain renders it soluble in organic solvents but poorly soluble in water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2244-07-7 | [1] |

| Molecular Formula | C₁₁H₂₁N | [1] |

| Molecular Weight | 167.29 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 252-254 °C @ 760 mmHg | |

| Density | 0.820-0.824 g/cm³ @ 20 °C | |

| Refractive Index | 1.431-1.435 @ 20 °C |

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Data | Characteristic Peaks / Shifts |

| IR Spectrum (Vapor) | ~2247 cm⁻¹ (C≡N stretch) |

| ¹H NMR (CDCl₃) | δ ~2.3 ppm (t, 2H, -CH₂CN), δ ~1.6 ppm (m, 2H), δ ~1.2-1.4 ppm (m, 14H), δ ~0.9 ppm (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~119.7 ppm (-C≡N), δ ~32 ppm, δ ~29 ppm (multiple), δ ~28 ppm, δ ~25 ppm, δ ~22.7 ppm, δ ~17.2 ppm, δ ~14.1 ppm (-CH₃) |

Core Reactivity of the Nitrile Group

The nitrile group features a carbon-nitrogen triple bond, which is highly polarized towards the nitrogen atom. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles. The primary reactions of this compound—hydrolysis, reduction, and reaction with organometallics—all hinge on this fundamental electronic property.

Hydrolysis to Undecanoic Acid

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds through an intermediate amide (undecanamide), which is subsequently hydrolyzed to the carboxylic acid.

Caption: Reaction pathways for acid and base-catalyzed hydrolysis of this compound.

-

Apparatus Setup: A 250 mL round-bottom flask is equipped with a reflux condenser and a magnetic stir bar.

-

Reagents: To the flask, add this compound (e.g., 16.7 g, 0.1 mol) and a solution of concentrated sulfuric acid (e.g., 25 mL) in water (25 mL). Caution: Add acid to water slowly while cooling.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The reaction is typically monitored by TLC or GC until the starting material is consumed (several hours).

-

Work-up: After cooling to room temperature, the reaction mixture is poured onto crushed ice (approx. 200 g). The white precipitate that forms is collected by vacuum filtration.

-

Purification: The crude solid is washed with cold water until the washings are neutral to litmus. The product, undecanoic acid, can be further purified by recrystallization from a suitable solvent like ethanol or acetone/water.

Table 3: Representative Data for Hydrolysis of Long-Chain Nitriles

| Substrate | Conditions | Product | Yield | Reference |

| Valeronitrile | Supercritical H₂O, 400-500°C | Valeric Acid | >90% | |

| General Nitrile | Dilute HCl, reflux | Carboxylic Acid | High |

Table 4: Spectroscopic Data for Undecanoic Acid

| Spectroscopic Data | Characteristic Peaks / Shifts |

| IR Spectrum (ATR) | ~2917, 2849 cm⁻¹ (C-H stretch), ~1700 cm⁻¹ (C=O stretch), broad ~2500-3300 cm⁻¹ (O-H stretch) |

| ¹H NMR (CDCl₃) | δ ~11.5 ppm (br s, 1H, -COOH), δ ~2.35 ppm (t, 2H, -CH₂COOH), δ ~1.63 ppm (m, 2H), δ ~1.2-1.4 ppm (m, 14H), δ ~0.88 ppm (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~180.8 ppm (-COOH), δ ~34.5 ppm, δ ~32.3 ppm, δ ~29.9-29.4 ppm (multiple), δ ~25.1 ppm, δ ~23.1 ppm, δ ~14.5 ppm (-CH₃) |

Reduction to 1-Undecylamine

Nitriles are readily reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reduction converts the -C≡N group to a -CH₂NH₂ group.

Caption: Pathways for the reduction of this compound to 1-undecylamine.

-

Apparatus Setup: A dry 500 mL three-necked, round-bottom flask is fitted with a dropping funnel, a reflux condenser (with a drying tube), a nitrogen inlet, and a magnetic stirrer. The system is flushed with dry nitrogen.

-

Reagents: Lithium aluminum hydride (LiAlH₄, e.g., 7.6 g, 0.2 mol) is suspended in anhydrous tetrahydrofuran (THF, 150 mL) in the flask and cooled to 0 °C in an ice bath. A solution of this compound (16.7 g, 0.1 mol) in anhydrous THF (50 mL) is placed in the dropping funnel.

-

Reaction: The nitrile solution is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 4 hours or until the reaction is complete (monitored by TLC/IR).

-

Work-up (Fieser method): The flask is cooled again to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and finally water (22.8 mL). Caution: Exothermic reaction and hydrogen gas evolution.

-

Purification: The resulting white granular precipitate (aluminum salts) is removed by vacuum filtration and washed with fresh THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-undecylamine. Further purification can be achieved by distillation.

Table 5: Representative Data for Reduction of Long-Chain Nitriles

| Substrate | Conditions | Product | Yield | Reference |